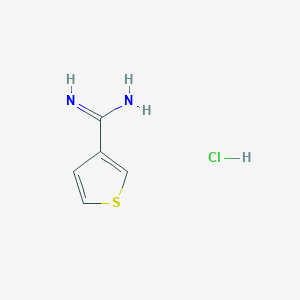

Thiophene-3-carboximidamide Hydrochloride

Description

Overview of Thiophene-Containing Scaffolds in Organic Chemistry

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its structure is found in numerous biologically active compounds and approved drugs. nih.govrsc.org The sulfur atom influences the ring's electronic properties, making it an electron-rich system that is highly amenable to chemical modification. mdpi.comnih.gov This reactivity allows chemists to use thiophene as a versatile building block for constructing complex molecular architectures. ua.es

Thiophene and its derivatives are bioisosteres of benzene (B151609) rings, meaning they have similar sizes and shapes and can often be interchanged in drug molecules to improve physicochemical properties, metabolic stability, or binding affinity to biological targets. nih.gov The sulfur atom can also participate in hydrogen bonding, further enhancing drug-receptor interactions. nih.gov This has led to the incorporation of thiophene scaffolds into a wide range of therapeutic agents with diverse pharmacological activities. nih.gov

Beyond medicine, thiophene-based structures are integral to the field of material science, where their electronic properties are harnessed for applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). nih.gov

Table 1: Selected Pharmacological Activities of Thiophene Derivatives

| Therapeutic Area | Examples of Activity | Reference(s) |

|---|---|---|

| Oncology | Anticancer, Kinase Inhibition, Apoptosis Modulation | mdpi.commdpi.com |

| Infectious Disease | Antimicrobial, Antifungal, Antimycobacterial | nih.govnih.govnih.gov |

| Neurology | Antipsychotic, Anticonvulsant | nih.gov |

| Inflammation | Anti-inflammatory, Analgesic | nih.gov |

Significance of Amidines and their Hydrochloride Salts in Synthesis

Amidines are a class of organic compounds characterized by the functional group RC(=NH)NH₂. They are highly valuable intermediates in organic synthesis, primarily serving as precursors for the construction of various nitrogen-containing heterocycles like imidazoles, pyrimidines, and triazines. The amidine group's reactivity makes it a versatile building block for creating diverse molecular libraries for drug discovery.

Amidines are strong bases that, upon protonation, form resonance-stabilized amidinium cations. This inherent basicity is a key feature of their chemical character. In research and synthesis, amidines are frequently prepared and handled as their hydrochloride salts. This offers several advantages:

Enhanced Stability: The salt form is generally more crystalline, less prone to degradation, and has a longer shelf life compared to the free base.

Improved Handling: As stable, solid materials, the hydrochloride salts are easier to weigh and dispense accurately.

Controlled Reactivity: The salt can be used directly in certain reactions or easily converted to the free base in situ when needed, offering better control over the reaction conditions.

The Pinner reaction is a classic and widely used method for synthesizing amidines from nitriles, which proceeds via an imidate hydrochloride intermediate. This underscores the integral role of hydrochloride salts in the synthesis and subsequent application of amidine compounds.

Research Trajectories for Thiophene-3-carboximidamide (B12161179) Hydrochloride

While extensive published research focusing specifically on Thiophene-3-carboximidamide Hydrochloride (CAS 51528-02-0) is not abundant, its chemical structure points toward clear research applications as a synthetic intermediate. matrix-fine-chemicals.com The molecule combines the desirable thiophene scaffold with the synthetically versatile amidine group, positioning it as a valuable starting material for creating more complex molecules with potential biological activity.

The primary research trajectory for this compound is in the field of medicinal chemistry, particularly in the design and synthesis of enzyme inhibitors. Aromatic amidines and guanidines are known to interact with the active sites of serine proteases, where the positively charged amidinium group can form a salt bridge with the negatively charged carboxylate side chain of an aspartic acid residue (Asp189) in the enzyme's S1 pocket. nih.gov

One major area of investigation for structurally related compounds is the inhibition of urokinase plasminogen activator (uPA), a serine protease implicated in cancer metastasis. nih.govscispace.com Research has shown that compounds like 4-iodobenzo[b]thiophene-2-carboxamidine (B1201917) and other substituted thiophene-2-carboxamidines are potent and selective uPA inhibitors. nih.govresearchgate.net This suggests that this compound is an ideal candidate for use as a building block in combinatorial chemistry programs aimed at discovering novel uPA inhibitors or inhibitors for other related enzymes. Its utility lies in providing a ready-made thiophene-amidine core that can be further functionalized to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity.

Table 2: Potential Research Applications for this compound

| Research Area | Application | Rationale | Reference(s) |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of enzyme inhibitors (e.g., for uPA) | The aromatic amidine group is a key pharmacophore for binding to serine protease active sites. | nih.govscispace.com |

| Synthetic Chemistry | Precursor for nitrogen-containing heterocycles | The amidine functional group is a versatile building block for constructing rings like pyrimidines and imidazoles. |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

thiophene-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c6-5(7)4-1-2-8-3-4;/h1-3H,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUZIIYPBLBRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381504 | |

| Record name | Thiophene-3-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51528-02-0 | |

| Record name | Thiophene-3-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-3-carboxamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thiophene 3 Carboximidamide Hydrochloride and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the thiophene (B33073) ring with the desired substitution pattern in a streamlined manner. These methods often involve the formation of the heterocyclic core and the introduction of the nitrogen- and carbon-containing functionalities in a concerted or sequential fashion.

Cycloaddition Reactions for Thiophene Ring Formation

Cycloaddition reactions represent a powerful tool for the construction of five-membered heterocyclic rings like thiophene. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

The [3+2] cycloaddition of thiocarbonyl ylides with various alkynes is a notable method for the synthesis of dihydro- and tetrahydrothiophenes, which can subsequently be aromatized to yield thiophenes. acs.orgacs.orgnih.govresearchgate.net This approach offers a versatile entry into polyfunctionalized thiophene derivatives. The reaction involves the in-situ generation of a thiocarbonyl ylide, which then reacts with a dipolarophile, such as an alkyne, to form the five-membered ring. researchgate.net While this method is primarily used for generating the thiophene core, subsequent functional group manipulations would be necessary to introduce the carboximidamide group at the 3-position.

| Dipolarophile | Thiocarbonyl Ylide Precursor | Reaction Conditions | Product | Yield (%) | Reference |

| Alkyne | 1,3-Dithiolane-2-thione | Thermal or photolytic | Dihydrothiophene derivative | Moderate to Good | acs.orgacs.org |

| Substituted Alkyne | Thioketone + Diazo compound | Metal-catalyzed | Tetrahydrothiophene (B86538) derivative | Good to Excellent | nih.govresearchgate.net |

Condensation Reactions with Nitrogen and Carbon Nucleophiles

Condensation reactions involving the formation of the thiophene ring from acyclic precursors are widely employed. These methods often utilize readily available starting materials and can be adapted to introduce a variety of substituents.

The condensation of α,β-unsaturated ketones or aldehydes with aminoguanidine (B1677879) hydrochloride can lead to the formation of various heterocyclic systems. In the context of thiophene synthesis, a precursor containing a thiophene moiety and a carbonyl group at the 3-position could potentially react with aminoguanidine hydrochloride. For instance, the reaction of 3-acetylthiophene with aminoguanidine hydrochloride could, in principle, lead to the formation of a guanylhydrazone, which might then be cyclized or further modified. A known application of aminoguanidine is in the synthesis of aminopyrazoles from enamino nitriles, which can be derived from thiophene precursors.

| Thiophene Precursor | Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| Enamino nitrile of 3-oxo-3-(2-thienyl)propionitrile | Aminoguanidine nitrate | Basic conditions followed by acid | Aminopyrazole derivative | Not specified |

A more established route involves the Gewald reaction to produce 2-aminothiophene-3-carbonitriles. organic-chemistry.orgwikipedia.orgresearchgate.netmdpi.comnih.gov This multicomponent reaction utilizes an α-methylene ketone or aldehyde, a cyano-containing activated methylene compound, and elemental sulfur in the presence of a base. The resulting 2-aminothiophene-3-carbonitrile is a versatile intermediate. The nitrile group at the 3-position can then be converted to the desired carboximidamide hydrochloride via the Pinner reaction. nrochemistry.comwikipedia.orgnih.govorganic-chemistry.org

Gewald Reaction Example:

| Ketone/Aldehyde | Activated Nitrile | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 85-95 | organic-chemistry.org |

| Acetone | Ethyl cyanoacetate | Diethylamine | Methanol | 50 | Ethyl 2-amino-4-methylthiophene-3-carboxylate | 70-80 | wikipedia.org |

Pinner Reaction for Conversion to Carboximidamide Hydrochloride:

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically HCl) to form an imino ether hydrochloride (Pinner salt). This intermediate can then be reacted with ammonia (B1221849) to yield the corresponding amidine hydrochloride. nrochemistry.comwikipedia.orgnih.govorganic-chemistry.org

| Nitrile | Alcohol | Acid | Reaction Conditions (Step 1) | Reagent (Step 2) | Product | Yield (%) | Reference |

| 3-Thiophenecarbonitrile | Ethanol | Anhydrous HCl | 0°C to rt | Anhydrous Ammonia | Thiophene-3-carboximidamide (B12161179) Hydrochloride | Good | nrochemistry.comwikipedia.org |

Nucleophilic Substitution and Addition Strategies

Nucleophilic substitution and addition reactions on pre-formed thiophene rings provide another avenue for the synthesis of thiophene-3-carboximidamide hydrochloride and its analogs. These strategies rely on the introduction of the carboximidamide group or its precursor onto a thiophene scaffold.

A common approach involves the conversion of a thiophene-3-carboxylic acid or its derivatives. For instance, thiophene-3-carboxylic acid can be converted to the corresponding amide, which can then be transformed into the carboximidamide. One method for this transformation involves the use of a Vilsmeier-type reagent.

Another strategy is the nucleophilic aromatic substitution (SNAr) on a 3-halothiophene derivative. wikipedia.orgyoutube.comyoutube.comlibretexts.orgmasterorganicchemistry.com If a suitable amidinating agent is employed, this could potentially lead to the direct formation of the target compound. However, such direct amination reactions often require strongly activated substrates or harsh reaction conditions.

Advanced Synthetic Protocols

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. organic-chemistry.orgwikipedia.orgderpharmachemica.comthieme-connect.comarkat-usa.orgpharmaguideline.com While not directly yielding a 3-carboximidamide, the resulting 2-aminothiophene-3-carbonitrile is a versatile intermediate that can be readily converted to the target amidine via the Pinner reaction or other methods.

The incorporation of alkyne derivatives into MCRs for the synthesis of thiophene analogues is an area of active research. For instance, alkynes can be utilized in transition metal-catalyzed reactions to construct the thiophene ring, which can then be further functionalized.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of functionalized thiophenes. These methods allow for the introduction of a wide variety of substituents onto the thiophene ring, providing access to a diverse range of analogues.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. For the synthesis of thiophene analogues, a thiophene boronic acid can be coupled with an aryl or vinyl halide, or a halogenated thiophene can be coupled with a boronic acid. nih.govnih.govacs.orgrsc.orgmdpi.com This allows for the synthesis of aryl-substituted thiophenes, which can then be converted to the corresponding carboximidamides.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govblucher.com.brresearcher.life It is a valuable method for the synthesis of alkynyl-substituted thiophenes.

Heck Coupling: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. rsc.orgacs.orgorganic-chemistry.orgnih.gov This can be used to introduce alkenyl substituents onto the thiophene ring.

These coupling reactions are typically used to prepare substituted thiophenecarbonitriles, which then serve as precursors to the desired this compound analogues.

Table 3: Overview of Transition Metal-Catalyzed Coupling Reactions for Thiophene Functionalization

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki | Organoboron compound + Organohalide | Pd catalyst, base | C-C |

| Sonogashira | Terminal alkyne + Organohalide | Pd and Cu catalysts, base | C-C (alkynyl) |

| Heck | Unsaturated halide + Alkene | Pd catalyst, base | C-C (alkenyl) |

Acid-catalyzed cyclodehydration reactions are important for the synthesis of fused heterocyclic systems containing a thiophene ring. For example, 2-aminothiophene-3-carboxamides can undergo intramolecular cyclization with various reagents in the presence of an acid catalyst to form thieno[2,3-d]pyrimidines. scielo.brnih.gov This strategy allows for the construction of more complex, rigid analogues of thiophene-3-carboximidamide, where the amidine functionality is incorporated into a new heterocyclic ring. These fused systems are of significant interest in medicinal chemistry due to their potential for enhanced biological activity and target selectivity.

Photochemical and Electrochemical Reductions to Form Amidinyl Radicals

The formation of amidinyl radicals is a key step in the synthesis of certain amidine-containing compounds. These highly reactive intermediates can be generated through photochemical and electrochemical methods, offering pathways that are often milder and more selective than traditional chemical reduction. nih.govacs.org

Photochemical Reduction: The generation of amidinyl radicals can be achieved through the UV-Vis-light promoted reduction of N-arylthiophene-2-carboxamidoximes. researchgate.net This process typically involves the homolytic cleavage of the N-O bond in the amidoxime precursor. nih.govacs.org This method is advantageous as it can proceed without a catalyst, in a short time, and in an efficient manner. researchgate.net For instance, the photolysis of N-phenylthiophene-2-carboxamidoxime under a nitrogen atmosphere can lead to the formation of thiophene-2-carboxamide and other products through various radical pathways. nih.gov The generation of N-centered radicals like amidinyls via cleavage of N-O, N-H, N-X, N-S, and N-N bonds is a direct method for their production. nih.gov

A study on the photolysis of N-arylthiophene-2-carboxamidoximes demonstrated the formation of several photoproducts, indicating a complex reaction mechanism involving amidinyl and other radical intermediates. The distribution of these products can be influenced by the reaction time. acs.org

| Photolysis Time | Major Product Class | Minor Product Classes |

| 20 min | N-Arylthiophene-2-carboxamidines | - |

| 60 min | Amides, Benzo[d]oxazoles | Benzo[d]imidazoles, Carbazoles, Phenyl isocyanates |

Electrochemical Reduction: Electrochemical methods provide an alternative route to generate N-centered radicals, including amidinyl radicals, from N-H precursors. acs.orgnih.gov These techniques can proceed through direct electrolysis or indirect electrolysis using a redox catalyst. nih.gov A significant advantage of electrochemistry is the simultaneous occurrence of anodic oxidation and cathodic reduction, which allows for dehydrogenative transformations to proceed without the need for chemical oxidants. acs.orgnih.gov The generation of N-acyloxy amidyl radicals can be accomplished electrochemically through an inner-sphere electron-transfer process, which can then be used in intramolecular C-H aminations to form lactams. nih.gov While this example focuses on amidyl radicals, similar principles apply to the generation of amidinyl radicals from appropriate precursors. The electrochemical approach offers a high degree of control over the reaction, and by adjusting parameters like electrode materials, the reaction can be guided toward a specific product. nih.gov

Precursor Reactants and Reagents

The synthesis of the thiophene ring and its subsequent functionalization into this compound relies on a selection of key precursor molecules and reagents.

Role of Chloromethyl Trimethylsilylmethyl Sulfide

Chloromethyl trimethylsilylmethyl sulfide serves as a valuable synthon for the parent thiocarbonyl ylide. rsc.org This reagent is instrumental in the synthesis of dihydro- and tetrahydro-thiophene derivatives through a [3+2] cycloaddition reaction. The process is typically catalyzed by a fluoride source, such as cesium fluoride (CsF), in an acetonitrile solvent at room temperature. rsc.org The thiocarbonyl ylide intermediate generated from chloromethyl trimethylsilylmethyl sulfide reacts stereospecifically with activated alkenes and alkynes to produce the corresponding thiophene derivatives in good yields. rsc.org This method provides a direct route to constructing the thiophene ring system from non-thiophene precursors. enamine.net

Utilization of Carboxylic Acid Derivatives (e.g., Thiophene-3-carboxylic acid)

Thiophene-3-carboxylic acid is a fundamental building block for the synthesis of this compound. medchemexpress.comsigmaaldrich.com The synthetic pathway involves the sequential conversion of the carboxylic acid group into a carboxamide and then into a carboximidamide.

Formation of Thiophene-3-carboxamide (B1338676): The carboxylic acid is first activated to facilitate reaction with an amine. This can be achieved by converting it to an acid chloride or by using peptide coupling reagents. For example, a general procedure for synthesizing thiophene-carboxamide derivatives involves dissolving the corresponding thiophene-carboxylic acid in a solvent like dichloromethane (DCM), followed by the addition of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov An appropriate amine is then added to the mixture to form the amide bond. nih.gov

Conversion to Thiophene-3-carboximidamide: The resulting thiophene-3-carboxamide can then be converted to the target carboximidamide. This transformation is a standard procedure in organic synthesis, often involving reagents that dehydrate the amide and introduce the second nitrogen atom. The final step typically involves treatment with hydrochloric acid to yield the hydrochloride salt.

Substituted 2-aminothiophene-3-carboxamides are also crucial intermediates, often synthesized via the Gewald reaction, and serve as versatile precursors for a wide range of fused heterocyclic systems. tubitak.gov.tr

Integration of Chalcones and Other Organic Substrates

Chalcones, which are characterized by an α,β-unsaturated carbonyl system, and other related organic substrates can be utilized as precursors for synthesizing the thiophene ring. nih.govacs.org The synthesis of thiophene derivatives from chalcones often involves cyclization reactions with a sulfur source.

The Claisen-Schmidt condensation is a common method to produce chalcones, involving the reaction of an aromatic aldehyde with an aryl ketone. acs.org Thiophene-containing chalcones can be synthesized by using thiophene-3-carbaldehyde and an appropriate acetophenone derivative in the presence of a base like potassium hydroxide. nih.gov These thiophene chalcones can then be used in subsequent reactions.

A series of chalcone-like compounds where the enone double bond is incorporated within a thiophene ring have been synthesized and shown to maintain significant biological activity, indicating that the thiophene ring can act as a bioisostere for the double bond in traditional chalcones. researchgate.net The synthesis of these thiophene analogues often involves intramolecular cyclization or methods like the Gewald reaction. researchgate.net

| Precursor Type | Reagent/Reaction | Product |

| Thiophene-3-carbaldehyde + Acetophenone | Claisen-Schmidt Condensation | Thiophene-containing Chalcone |

| α,β-Unsaturated Ketone (Chalcone) + Sulfur Source | Cyclization (e.g., Gewald Reaction) | Substituted Thiophene |

This integration of chalcone chemistry provides a modular approach to synthesizing a diverse range of substituted thiophene analogues. acs.orgbenthamdirect.com

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Formation Reactions

The synthesis of the thiophene (B33073) core, particularly polyfunctionalized thiophenes, often involves complex reaction cascades where the precise nature of intermediates and bond-forming processes is critical.

Thiocarbonyl ylides have emerged as key reactive intermediates in the synthesis of thiophene rings. acs.orgresearchgate.net These 1,3-dipoles can undergo [3+2]-cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to rapidly construct dihydro- and tetrahydrothiophene (B86538) skeletons. acs.orgnih.gov These cycloadducts serve as versatile precursors that can be further transformed into highly functionalized thiophenes. fu-berlin.de

The generation of thiocarbonyl ylides can be achieved through several methods, including the reaction of diazo compounds with thioketones or the thermal or photochemical cycloreversion of 1,3,4-thiadiazolines. researchgate.net A notable pathway involves the Rh(II)-catalyzed reaction of diazocarbonyl compounds with α-cyanothioacetamides. In this process, a carbenoid generated from the diazo compound attacks the electron-rich sulfur atom of the thioamide, forming a key S-ylide intermediate. researchgate.net This ylide is stabilized by thioamide resonance. Subsequent intramolecular reaction between the anionic center of the ylide and the cyano group leads to the formation of an (imino)dihydrothiophene, which can then aromatize to the thiophene ring. researchgate.net

Table 1: Key Steps in Thiocarbonyl Ylide Mediated Thiophene Synthesis

| Step | Description | Intermediate | Key Features |

| 1 | Carbenoid Generation | Rh(II)-Carbenoid | Catalyzed by Rh(II) complexes from diazo compounds. |

| 2 | Ylide Formation | Thiocarbonyl Ylide | Electrophilic attack of the carbenoid on the thioamide sulfur atom. researchgate.net |

| 3 | Intramolecular Cyclization | Dihydrothiophene derivative | The anionic center of the ylide attacks the cyano group. researchgate.net |

| 4 | Aromatization | Substituted Thiophene | Elimination or rearrangement leads to the final aromatic product. |

The utility of this cycloaddition approach is demonstrated by its application in the formal syntheses of pharmaceuticals like tenilapine, highlighting the method's power in creating molecular complexity. acs.orgnih.gov

The formation and reaction of chemical intermediates inherently involve the breaking of bonds, which can occur through two primary mechanisms: homolytic and heterolytic cleavage. libretexts.org

Heterolytic cleavage (heterolysis) involves the breaking of a covalent bond where one of the two fragments retains both of the bonding electrons. youtube.com This process results in the formation of ions, typically a cation and an anion. youtube.com Many ionic reactions in organic chemistry, such as SN1 reactions where a leaving group departs with the electron pair to form a carbocation, proceed via heterolysis. libretexts.orgchemistrysteps.com In the context of thiophene synthesis, heterolytic cleavage is common in steps involving nucleophilic attack and the departure of leaving groups under polar conditions. The movement of the electron pair is depicted using a double-barbed arrow. libretexts.org

Homolytic cleavage (homolysis) describes the dissociation of a covalent bond where each of the resulting fragments retains one of the original bonding electrons. youtube.com This process generates highly reactive neutral species known as radicals, which are characterized by an unpaired electron. libretexts.orgchemistrysteps.com Homolytic cleavage is typically initiated by energy input in the form of heat (thermolysis) or light (photolysis) and is characteristic of radical reactions. libretexts.org The movement of a single electron is shown with a single-barbed (fishhook) arrow. youtube.com In some thiophene syntheses, particularly those initiated under high-temperature or photochemical conditions, radical intermediates formed via homolysis can play a crucial role. For instance, a plausible mechanism for the synthesis of thiophenes from 1,3-diynes and elemental sulfur involves the trisulfur (B1217805) radical anion as a key intermediate. organic-chemistry.org

The energy required for homolytic bond cleavage is known as the bond dissociation energy (BDE), which is always a positive value as the process is endothermic. chemistrysteps.com

Lewis acid catalysis is a powerful tool in organic synthesis for enhancing reactivity and controlling selectivity. In the context of thiophene chemistry, Lewis acids can play a significant role in various transformations. For example, the use of boron trifluoride etherate (BF₃·Et₂O) has been shown to considerably enhance the yields of oxidative cycloaddition reactions of thiophenes. nih.govuaeu.ac.ae The Lewis acid coordinates to the oxygen atom of an oxidant like m-CPBA, activating it and facilitating the formation of thiophene S-monoxides, which are reactive intermediates for cycloadditions. nih.gov

While direct mechanistic studies on the Lewis acid-catalyzed amidination of a thiophene-3-carboxylic acid derivative to form Thiophene-3-carboximidamide (B12161179) are not extensively detailed in the provided context, the principles of Lewis acid catalysis can be applied. An amidination reaction typically involves the activation of a carbonyl group (or a derivative like a nitrile or ester) towards nucleophilic attack by an amine. A Lewis acid could coordinate to the carbonyl oxygen or nitrile nitrogen, increasing the electrophilicity of the carbon atom and facilitating the attack by ammonia (B1221849) or an ammonia equivalent.

Furthermore, Lewis acids have been employed in the C-H carboxamidation of other N-heterocycles. rsc.org For instance, a metal-free, Lewis acid-catalyzed regioselective C-H carboxamidation of indolizines with dioxazolones has been documented. rsc.org This reaction proceeds through the formation of an isocyanate intermediate via a Curtius-type rearrangement, which then participates in the C-H functionalization. rsc.org This demonstrates the potential of Lewis acids to mediate complex C-N bond-forming reactions relevant to the synthesis of carboxamide and, by extension, carboximidamide functionalities on heterocyclic scaffolds.

Chemical Reactivity and Selectivity

The reactivity of Thiophene-3-carboximidamide Hydrochloride is dictated by the electronic properties of both the thiophene ring and the amidine group.

The carboximidamide (amidine) functional group is a versatile moiety in organic synthesis. Nickel complexes featuring carboximidamide ligands have been successfully used as catalysts in reductive cross-electrophile couplings (CEC). tcichemicals.com These reactions enable C(sp²)-C(sp³) cross-coupling between partners like aryl halides and alkyl halides without the need for pre-formed organometallic reagents. tcichemicals.com

The amidine group in Thiophene-3-carboximidamide itself can participate in various C-N coupling reactions. The nitrogen atoms of the amidine are nucleophilic and can react with suitable electrophiles. For example, substituted 2-aminothiophene-3-carboxamides can be used as building blocks for fused heterocyclic systems like thieno[2,3-d]pyrimidines through reactions with reagents like nitriles or aldehydes. tubitak.gov.tr While these examples involve an adjacent amino group, they illustrate the principle of using the nitrogen atoms of the amide/amidine functionality for constructing new rings via C-N bond formation. In palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, amidines can potentially serve as nucleophilic partners, coupling with aryl halides to form more complex structures, although specific examples involving Thiophene-3-carboximidamide were not prominently featured in the search results.

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. mdpi.com However, its reactivity is more complex than that of benzene (B151609) due to the heteroatom. The sulfur atom can influence the regioselectivity of these reactions. In 2-aminothiophene-3-carboxamides, electrophiles can attack the amino group or the C5 carbon atom, which is activated by the electron-donating amino group. tubitak.gov.tr

The presence of substituents dramatically influences the ring's reactivity. Electron-withdrawing groups, such as the carboximidamide group at the C3 position, will generally deactivate the ring towards electrophilic attack. Conversely, they can activate the ring for nucleophilic aromatic substitution (SNAr).

Computational studies on substituted thiophenes have been used to quantify their reactivity towards nucleophiles. nih.gov The electrophilicity of the thiophene ring can be correlated with descriptors derived from conceptual Density Functional Theory (DFT), such as the Parr electrophilicity index (ω). nih.gov In SNAr reactions of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, the reaction proceeds via a stepwise pathway involving nucleophilic addition at the C2 position, followed by the elimination of methanol. nih.gov The nature of the substituent at the C3 position significantly impacts the reaction barrier. Such studies provide a theoretical framework for predicting the electrophilic and nucleophilic behavior of substituted thiophenes like this compound. nih.gov

Table 2: Predicted Reactivity Sites in Thiophene Derivatives

| Position | Reactivity toward Electrophiles | Reactivity toward Nucleophiles | Influencing Factors |

| C2 | Generally favored for electrophilic attack in unsubstituted thiophene. Can be a site for nucleophilic attack if activated by suitable leaving groups and electron-withdrawing groups. nih.gov | Can be attacked by nucleophiles. | Proximity to sulfur; presence of activating/deactivating groups. |

| C3 | Less reactive than C2/C5 towards electrophiles. | Can be a site for functionalization. | Position of the carboximidamide group. |

| C4 | Reactivity is influenced by substituents at C3 and C5. | Reactivity is influenced by substituents at C3 and C5. | Electronic effects of neighboring groups. |

| C5 | Highly reactive towards electrophiles, especially with an electron-donating group at C2. tubitak.gov.tr | Can be attacked by nucleophiles if activated. | Position relative to sulfur and other substituents. |

| Amidine N | Can be attacked by electrophiles. | Nucleophilic centers. | Protonation state, steric hindrance. |

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound is governed by the fundamental principles of heterocyclic chemistry, where the thiophene ring's inherent reactivity is modulated by the substituent at the C3 position. The regioselectivity of these transformations, particularly in electrophilic aromatic substitution (SEAr) and metalation reactions, is a critical consideration for the synthesis of specific isomers. Stereoselectivity primarily becomes a factor in reactions that introduce new chiral centers, typically on side-chains appended to the thiophene core.

Regioselectivity in Electrophilic Aromatic Substitution (SEAr)

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. In an unsubstituted thiophene molecule, electrophilic attack occurs with high regioselectivity at the C2 (or C5) position. This preference is attributed to the superior stabilization of the cationic Wheland intermediate formed upon attack at this position, which can be described by three resonance structures, compared to only two for an attack at the C3 (or C4) position. stackexchange.com

For a 3-substituted thiophene, such as this compound, the regiochemical outcome of an SEAr reaction is dictated by the electronic nature and steric bulk of the C3 substituent. researchgate.netpearson.com The carboximidamide group, particularly as its hydrochloride salt, is anticipated to function as an electron-withdrawing group (EWG) due to the electron-withdrawing nature of the C=N double bond and the positive charge on the protonated nitrogen.

An EWG at the C3 position deactivates the thiophene ring towards electrophilic attack, with the deactivating effect being most pronounced at the adjacent C2 and C4 positions. Consequently, electrophilic substitution is predicted to occur preferentially at the C5 position, which is electronically the least deactivated site. researchgate.netresearchgate.net This contrasts with 3-substituted thiophenes bearing electron-donating groups, which typically direct incoming electrophiles to the C2 and C5 positions.

The size of the incoming electrophile also plays a significant role. Sterically demanding electrophiles will preferentially attack the less hindered C5 position, further enhancing the regioselectivity for this site. researchgate.net For instance, Vilsmeier-Haack formylation studies on various 3-substituted thiophenes have shown that the choice of formylating agent can influence the ratio of 2- and 5-substituted products. researchgate.net

Regioselectivity in Metalation Reactions

An alternative strategy for the functionalization of the thiophene ring involves metalation, typically lithiation, followed by quenching with a suitable electrophile. This approach is often governed by directed ortho-metalation (DoM), where a substituent directs the deprotonation to an adjacent position. researchgate.net Functional groups containing heteroatoms, such as amides, are effective directing groups. researchgate.net

While specific studies on the Thiophene-3-carboximidamide group are limited, by analogy to related functional groups like N-phenyl-thiophene-2-carboxamide, the carboximidamide moiety could potentially direct lithiation to either the C2 or C4 position. researchgate.net The ultimate regioselectivity would be influenced by factors such as the choice of organolithium reagent, solvent, and reaction temperature, which can favor either the kinetically or thermodynamically preferred product.

Stereoselectivity

Stereoselectivity is not a primary consideration when derivatization occurs directly on the aromatic thiophene ring, as the introduction of a substituent does not typically create a stereocenter. However, stereoselectivity becomes crucial when the derivatization involves the formation of chiral centers on a side chain or the synthesis of specific stereoisomers.

For instance, asymmetric synthesis methods can be employed to create thiophene derivatives with high enantiomeric purity. Catalytic asymmetric reactions, such as the Oshima–Utimoto reaction, have been successfully applied to substrates containing thiophene moieties to construct chiral γ-butyrolactones with excellent enantiocontrol. acs.org While not a direct derivatization of this compound, these methodologies illustrate that stereoselective transformations can be achieved on molecules containing a thiophene core, should the synthetic route require the introduction of chirality.

The following table summarizes the expected regiochemical outcomes for the derivatization of this compound based on established principles of thiophene reactivity.

| Reaction Type | Key Factors | Predicted Major Regioisomer | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Electronic effect of the C3 substituent (electron-withdrawing) | 5-substituted | The C3-carboximidamide hydrochloride group deactivates the ring, especially at the adjacent C2 and C4 positions. The C5 position is the least deactivated site for electrophilic attack. researchgate.netresearchgate.net |

| Friedel-Crafts Acylation/Alkylation | Electronic effect and steric hindrance from the electrophile | 5-substituted | In addition to the directing effect of the EWG, bulky acylium or alkyl carbocation intermediates will favor attack at the sterically less hindered C5 position. researchgate.net |

| Metalation (Lithiation) followed by Electrophilic Quench | Directed ortho-metalation (DoM) potential of the carboximidamide group | 2-substituted or 4-substituted | The carboximidamide group may act as a directing group, favoring deprotonation at an adjacent position. The precise outcome depends on reaction conditions. researchgate.net |

Derivatization Strategies and Analogue Synthesis

Structural Modifications of the Thiophene (B33073) Core

The thiophene ring is a key pharmacophore, and its substitution pattern significantly influences the biological profile of the resulting analogues. mdpi.comnih.gov

The introduction of substituents on the thiophene ring can impact the synthetic accessibility of Thiophene-3-carboximidamide (B12161179) derivatives. The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene (B151609), with the C2 and C5 positions being the most reactive. nih.gov However, the nature of the substituents already present on the ring can direct further modifications. Electron-withdrawing groups can deactivate the ring, making subsequent reactions more challenging, while electron-donating groups can enhance reactivity. researchgate.netmsu.edubu.edu.eg The synthesis of various substituted 2-aminothiophene-3-carboxamides often serves as a precursor step, highlighting the importance of understanding these substituent effects for efficient analogue synthesis.

Fusing the thiophene ring with other heterocyclic systems is a common strategy to create novel, rigid scaffolds with potentially enhanced biological activities. acs.orgresearchgate.netscience.govwikipedia.org This approach can lead to the formation of thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and other fused systems. researchgate.netnih.gov The synthesis of these fused compounds often starts from appropriately substituted 3-aminothiophene derivatives, which can be cyclized with various reagents to build the second heterocyclic ring. researchgate.net For instance, the reaction of 2-aminothiophene-3-carboxamide (B79593) derivatives with appropriate reagents can lead to the formation of thieno[2,3-d]pyrimidin-4-one structures. nih.gov

Amidino Group Derivatization

The carboximidamide (amidino) group is a key functional moiety that can be readily derivatized to generate a diverse library of analogues.

The nitrogen atoms of the amidino group are nucleophilic and can undergo N-alkylation and N-acylation reactions. While specific examples for Thiophene-3-carboximidamide Hydrochloride are not extensively documented in readily available literature, general methods for the alkylation and acylation of amidines are well-established. Alkylation can be achieved using various alkylating agents, though the reaction can be challenging to control and may lead to a mixture of products. jmaterenvironsci.comgoogle.com Acylation, on the other hand, can be performed using acyl chlorides or anhydrides to introduce a variety of acyl groups, thereby modifying the electronic and steric properties of the molecule. google.comgoogle.com The synthesis of N-aryl and N-alkyl thiophene-2-carboxamide derivatives has been reported, suggesting that similar transformations could be applied to the 3-carboximidamide analogue. ekb.egwikipedia.org

The amidine functionality is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The condensation of amidines with β-dicarbonyl compounds is a classical method for the synthesis of pyrimidine (B1678525) derivatives. bu.edu.egmdpi.comorganic-chemistry.org Similarly, the reaction of amidines with α,β-unsaturated ketones can lead to the formation of pyrazoline rings. researchgate.netresearchgate.netjapsonline.com While direct examples starting from Thiophene-3-carboximidamide are scarce, the synthesis of pyrazoline carboxamides bearing a thiophene moiety has been reported, indicating the feasibility of such cyclization reactions. researchgate.net

Design of Hybrid Molecules and Bioisosteric Replacements

The design of hybrid molecules involves combining the Thiophene-3-carboximidamide scaffold with other pharmacophores to create new chemical entities with potentially synergistic or novel biological activities. bohrium.com This approach aims to target multiple biological pathways or to enhance the affinity and selectivity for a specific target.

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to improve the pharmacokinetic or pharmacodynamic profile of the molecule. drughunter.commdpi.comctppc.orgdrugdesign.orgcambridgemedchemconsulting.comnih.gov For the carboximidamide group, several bioisosteres can be considered, including guanidines, and various five-membered nitrogen-containing heterocycles like triazoles or oxadiazoles. drughunter.com The replacement of a carboxamide with bioisosteres such as hydroxamic acid, acyl cyanamide, and 1,3,4-oxadiazole (B1194373) has been explored to improve metabolic stability. ontosight.ai The choice of a suitable bioisostere depends on the specific biological target and the desired properties of the final compound. drughunter.com Structure-activity relationship (SAR) studies on thiophene-3-carboxamide (B1338676) derivatives have shown that the carboxamide group is often crucial for activity, making the selection of an appropriate bioisostere a critical step in the design of new analogues. nih.gov

Combination with Chiral Linkers for Enhanced Selectivity

The introduction of chirality into a molecule is a well-established strategy for enhancing selectivity towards biological targets. In the context of thiophene derivatives, the use of chiral linkers and the synthesis of chiral thiophene-based structures have been explored to induce enantioselectivity in chemical reactions and biological interactions. researchgate.netmdpi.com

Chiral norephedrine-derived β-amino alcohols incorporating a thiophene moiety have been synthesized and utilized as ligands in the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes, achieving high levels of enantiomeric excess (ee up to 99%). researchgate.net This demonstrates the potential of chiral auxiliaries attached to a thiophene ring to control the stereochemical outcome of a reaction. researchgate.net Similarly, C2-symmetric atropisomeric thiophene-based monomers have been developed for creating inherently chiral electroactive materials. mdpi.com The enantiomers of these monomers can be resolved using high-performance liquid chromatography (HPLC) on a chiral stationary phase. mdpi.com

Furthermore, new chiral polythiophenes have been synthesized by functionalizing the 3-position of the thiophene ring with a pendant containing a stereogenic sulfur atom, such as in sulfoxides, sulfoximines, or sulfinates. rsc.org While direct derivatization of this compound with chiral linkers is not extensively detailed in the available literature, these examples highlight the feasibility of incorporating chiral elements into the thiophene scaffold to potentially enhance the stereospecific interactions with biological targets, thereby improving selectivity.

Table 1: Examples of Thiophene-Based Chiral Ligands Synthesized from Thiophene Carbaldehydes and Chiral Amino Alcohols researchgate.net

| Entry | Thiophene Carbaldehyde | Chiral Amino Alcohol | Resulting Ligand | Yield (%) |

|---|---|---|---|---|

| 1 | 1a | (R)-2 | (R)-4 | 75 |

| 2 | 1a | (S)-2 | (S)-4 | 76 |

| 3 | 1b | (R)-2 | (R)-5 | 72 |

| 4 | 1b | (S)-2 | (S)-5 | 74 |

| 5 | 1a | (1R,2S)-3 | (1R,2S)-6 | 68 |

| 6 | 1a | (1S,2R)-3 | (1S,2R)-6 | 74 |

| 7 | 1b | (1R,2S)-3 | (1R,2S)-7 | 70 |

Thiophene-2-carboximidamide (B1620697) as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. cambridgemedchemconsulting.comnih.gov The thiophene ring is a well-known bioisostere for the benzene ring and other aromatic systems due to their similarities in size, shape, and electronic properties. sci-hub.senih.gov

The substitution of a benzene ring with a thiophene ring can influence the molecule's interaction with biological targets and its metabolic stability. nih.gov For instance, in the development of potent and selective antagonists for the GluN2B subunit of NMDA receptors, a thiophene ring was used as a bioisostere for benzene, methoxybenzene, and aniline (B41778) moieties. nih.gov This bioisosteric replacement was generally well-tolerated by the receptor, and in some cases, led to an increase in binding affinity. nih.gov

Specifically, the replacement of a methoxybenzene ring with a thiophene ring in a series of GluN2B ligands was investigated. nih.gov The resulting thiophene derivative, compound 7a, was compared to the parent benzo cambridgemedchemconsulting.comannulenamines, cis-3 and trans-3. nih.gov While compound 7a showed a reduced GluN2B affinity compared to the parent compounds, another thiophene bioisostere, 8a, which lacked a benzylic OH moiety, exhibited an approximately 8-fold higher affinity (Ki = 26 nM) than its hydroxyl-containing counterpart 7a (Ki = 204 nM). nih.gov This indicates that the thiophene ring is a viable bioisostere and that its impact on biological activity can be influenced by other structural modifications. nih.gov

The use of thiophene-2-carboximidamide as a bioisostere for other amidine-containing fragments is a plausible strategy in drug design. The carboximidamide group itself is a key pharmacophore in many biologically active molecules, and its positioning on the thiophene ring can significantly impact target engagement. The aromatic and electronic properties of the thiophene ring can modulate the pKa and hydrogen bonding capabilities of the carboximidamide group, potentially leading to improved pharmacological profiles. mdpi.com

Table 2: Comparison of GluN2B Receptor Affinity for Benzo cambridgemedchemconsulting.comannulene Derivatives and their Thiophene Bioisosteres nih.gov

| Compound | Key Structural Feature | GluN2B Affinity (Ki, nM) |

|---|---|---|

| cis-3 / trans-3 | Methoxybenzene ring | High (specific values not provided in abstract) |

| 7a | Thiophene bioisostere (with benzylic OH) | 204 |

Role As a Heterocyclic Precursor and Building Block

Synthesis of Diverse Heterocyclic Systems

The strategic placement of the carboximidamide group on the thiophene (B33073) ring enables its participation in various cyclization and condensation reactions to form fused and non-fused heterocyclic structures.

The thiophene nucleus is a common feature in various pyrazole (B372694) and pyrimidine (B1678525) derivatives synthesized for biological evaluation. miami.edu While direct synthesis pathways starting specifically from Thiophene-3-carboximidamide (B12161179) Hydrochloride are not extensively detailed in the literature, the general synthetic strategies for forming pyrazole and pyrimidine rings often involve precursors with similar functionalities. For instance, thiophene-based chalcones can react with reagents like hydrazine (B178648) hydrate (B1144303) or urea (B33335) to yield pyrazole and pyrimidine derivatives, respectively. miami.edu Similarly, other thiophene carboxamide and carbonitrile derivatives serve as common starting points for building these heterocyclic systems, indicating the versatility of the substituted thiophene scaffold in generating a wide array of bioactive molecules. researchgate.netopenmedicinalchemistryjournal.comnih.gov

The synthesis of pyrazole-thiophene amides has been achieved through various catalytic methods, which are then arylated using Suzuki-Miyaura cross-coupling reactions to produce a library of derivatives. nih.gov The adaptability of the 5-aminopyrazole structure, a related class of compounds, is also leveraged for creating fused pyrazole systems like pyrazolo[3,4-d]pyrimidines, which have shown promising biological activities. mdpi.com

Quinazoline (B50416) and quinoline (B57606) scaffolds are privileged structures in medicinal chemistry, known for a broad spectrum of biological activities. researchgate.netnih.gov The incorporation of a thiophene ring into these structures is a common strategy to modulate their pharmacological properties. nih.gov Although direct syntheses from Thiophene-3-carboximidamide Hydrochloride are not prominently reported, the general approach often involves building the quinazoline or quinoline ring system onto a pre-existing thiophene molecule or vice-versa. For example, novel quinazolinone derivatives have been synthesized featuring substituted thiophene scaffolds, which were then evaluated for their antiproliferative activities. nih.gov These syntheses typically start from precursors like 2-mercapto-3-phenylquinazolin-4-one, which is then reacted to build the thiophene ring. nih.gov

Imidazolium (B1220033) salts are precursors to N-Heterocyclic Carbenes (NHCs), which are highly versatile ligands in organometallic chemistry and catalysis. nih.govresearchgate.net Functionalized NHCs, including those bearing thiophene groups, have been developed to fine-tune the electronic and steric properties of the resulting metal complexes. researchgate.net The synthesis of a thiophene-functionalized benzimidazolium salt has been reported, highlighting the integration of the thiophene moiety into NHC precursor structures. researchgate.net While the specific use of this compound in this context is not detailed, the general synthetic routes to functionalized imidazolium salts often involve the alkylation of an imidazole (B134444) derivative with a suitable functionalized halide. nih.gov

The most direct and well-documented application of thiophene precursors bearing a nitrogen-containing functional group at the 3-position is in the synthesis of thieno[2,3-d]pyrimidines. This fused heterocyclic system is an analog of quinazoline and is of significant interest in pharmacology. jcgtm.org The synthesis often involves the cyclization of 2-aminothiophene-3-carboxamide (B79593) or related derivatives. nih.govmdpi.com The reaction of these precursors with reagents like formamide (B127407) or by treating them with phosphoryl chloride to form a chloro intermediate, followed by nucleophilic substitution, yields a variety of substituted thieno[2,3-d]pyrimidines. nih.govijacskros.com These compounds have been investigated for a range of biological activities, including antifungal and anticancer properties. nih.govnih.gov

The following table summarizes representative synthetic routes to thieno[2,3-d]pyrimidine (B153573) derivatives starting from related thiophene precursors.

| Starting Material | Reagent(s) | Product Class | Reported Activity | Reference |

|---|---|---|---|---|

| 2-Acylaminothiophene-3-carboxamide derivatives | Base | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines | Antifungal | nih.gov |

| 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines | Phosphoryl chloride | 4-Chlorothieno[2,3-d]pyrimidines | Intermediate for further synthesis | nih.gov |

| 4-Chlorothieno[2,3-d]pyrimidines | Various amines | 4-Alkylamino- and 4-Arylaminothieno[2,3-d]pyrimidines | Antifungal | nih.gov |

| Methyl 2-aminothiophene-3-carboxylate | Multi-step synthesis | N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamide | Antibacterial, Antifungal | ijacskros.com |

| 2-Aminothiophene-3-carbonitrile derivatives | Substituted acetic acid | Substituted thieno[2,3-d]pyrimidines | Not specified | scielo.br |

Synthetic Utility in Organic Building Blocks and Libraries

Beyond its role as a precursor for specific ring systems, this compound and related structures serve as valuable scaffolds for constructing large libraries of compounds for high-throughput screening and drug discovery.

The thiophene ring is a remarkable heterocycle found in numerous medicinal compounds, prized for its versatile pharmacological properties. mdpi.com The thiophene carboxamide scaffold, in particular, has emerged as a promising framework for developing anticancer agents. mdpi.com The planarity and aromaticity of the thiophene ring can enhance binding to biological receptors, while its structure allows for functionalization at multiple positions to improve potency and selectivity. mdpi.com The synthesis of diverse libraries of compounds, such as the thieno[2,3-d]pyrimidines, demonstrates how the thiophene core acts as a foundational structure upon which more complex molecular architectures with potent biological activities can be built. ijacskros.comnih.gov

This compound serves as a valuable starting material for the construction of various heterocyclic systems. The presence of the reactive carboximidamide (amidine) group, attached to the electron-rich thiophene core, allows for a range of chemical transformations. This dual functionality makes it an attractive component for the synthesis of fused-ring systems and other complex molecular architectures.

The thiophene ring itself is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions. The carboximidamide moiety is a key functional group that can participate in cyclization reactions to form new heterocyclic rings. For instance, amidines are known to react with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, and other bifunctional reagents to yield pyrimidines, triazines, and other nitrogen-containing heterocycles.

While specific research detailing the extensive use of this compound as a precursor is not broadly documented in publicly accessible literature, its structural motifs are indicative of its utility in this capacity. The general reactivity of aromatic amidines suggests its potential in the synthesis of thieno[3,2-d]pyrimidines and other related fused systems, which are of significant interest in drug discovery due to their diverse biological activities.

Reagents in Parallel Synthesis Programs

Parallel synthesis is a powerful strategy in modern drug discovery, enabling the rapid generation of large libraries of related compounds for high-throughput screening. Building blocks used in these programs must be readily available and possess functional groups that allow for reliable and versatile chemical transformations. This compound, with its reactive amidine group, is a suitable candidate for inclusion in such synthetic programs.

The amidine functionality can be utilized in a variety of coupling and condensation reactions to introduce diversity into a molecular scaffold. In a parallel synthesis setup, this compound could be reacted with a diverse set of building blocks, each containing complementary functional groups, across a multi-well plate format. This approach allows for the efficient creation of a library of thiophene-containing compounds with varied substituents.

For example, a library of substituted thienopyrimidines could be generated by reacting this compound with a collection of different β-ketoesters or 1,3-diketones. Each unique diketone would lead to a distinct final product, allowing for the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds.

Table 1: Potential Library Synthesis Using this compound

| Reactant A | Reactant B (Example) | Potential Product Class |

| This compound | Acetylacetone | 2,4-Dimethylthieno[3,2-d]pyrimidine |

| This compound | Ethyl acetoacetate | 2-Methyl-4-hydroxythieno[3,2-d]pyrimidine |

| This compound | Diethyl malonate | 2-Amino-4-hydroxythieno[3,2-d]pyrimidine |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical methods are employed to understand the electronic behavior of molecules, which governs their chemical properties and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. rdd.edu.iq It has been successfully applied to study the shapes and electronic properties of various thiophene (B33073) carboxamide derivatives. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), allow for the optimization of molecular geometries, including bond lengths and angles. nih.govresearchgate.net Such studies on related thiophene-phenylene systems have demonstrated that DFT is a suitable method for describing their electronic characteristics. rdd.edu.iq The results from these calculations on analogous compounds show a close agreement between theoretically calculated and experimentally determined structural data. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. mdpi.com A larger energy gap implies higher stability and lower chemical reactivity. mdpi.com

For various thiophene derivatives, the HOMO-LUMO gap has been calculated to understand their stability. nih.govmdpi.com For example, studies on thiophene sulfonamide derivatives found ΔE values ranging from 3.44 eV to 4.65 eV, indicating that the compounds are generally stable. mdpi.com In another study on thiophene-2-carboxamide derivatives, the HOMO orbitals were found to be distributed over the thienyl, phenyl, and amide groups, while the LUMO was localized on the 2-carboxamide (B11827560) phenyl thiophene substituent. nih.gov Analysis of five-membered heterocyclic compounds like thiophene shows that the HOMO lobes are most prominent on the C2 carbon, consistent with it being a primary site for electrophilic substitution. wuxibiology.com

| Compound Class | Calculated Energy Gap (ΔE in eV) | Reference |

|---|---|---|

| Thiophene Sulfonamide Derivatives | 3.44 - 4.65 | mdpi.com |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | 5.031 | nih.gov |

| Thiophene-thiadiazole Hybrids | 3.83 - 4.18 | nih.gov |

DFT calculations are also used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net Parameters such as chemical potential, molecular hardness, and electrophilicity index can be derived to understand reactivity. rdd.edu.iq Fukui functions are a particularly useful tool for this purpose, as they indicate the most reactive atoms within a molecule. researchgate.netnih.gov For instance, in a study of certain thiophene derivatives, Fukui function analysis identified specific carbon atoms as the most susceptible to nucleophilic attack, while particular nitrogen and carbon atoms were highlighted as the most reactive sites for electrophilic attack. nih.gov These predictions are crucial for understanding reaction mechanisms and designing new synthetic pathways.

Molecular Modeling and Simulation

Molecular modeling and simulations provide a dynamic view of how molecules behave and interact with their environment, particularly with biological macromolecules like enzymes.

Molecular docking is a computational technique used to predict how a ligand (such as a thiophene derivative) binds to the active site of a target protein. bohrium.com This analysis provides insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Studies on thiophene carboxamide derivatives have used docking to understand their interaction patterns within the colchicine-binding site of tubulin. nih.govmdpi.com Similarly, morpholine-thiophene hybrids have been docked into the active site of the urease enzyme to elucidate their binding modes. nih.gov The thiophene ring often plays a critical role, participating in interactions like π-alkyl, π-anion, and π-cation interactions with amino acid residues of the enzyme. nih.govnih.gov

| Ligand Type | Target Enzyme | Key Interactions Observed | Reference |

|---|---|---|---|

| Thiophene Carboxamide Derivatives | Tubulin | Binding within the colchicine-binding pocket, interactions involving the aromatic thiophene ring. | nih.govmdpi.com |

| Morpholine-Thiophene Hybrids | Urease | Alkyl, π-alkyl, π-anion, and π-cation interactions with active site residues. | nih.gov |

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a detailed view of the stability and conformational changes of a ligand-protein complex. mdpi.com For thiophene carboxamide derivatives complexed with tubulin, MD simulations have been performed to assess the stability of the complex. nih.govresearchgate.net These simulations, often run for timescales such as 100 nanoseconds, can confirm that the ligand remains stably bound within the active site. nih.govresearchgate.net Analysis of the simulation trajectories, including parameters like the root mean square deviation (RMSD), helps to evaluate the compactness and stability of the ligand-enzyme system. mdpi.com Such studies have shown that thiophene derivative-tubulin complexes can maintain optimal and stable dynamic trajectories, asserting their stability. nih.govresearchgate.net

Monte Carlo Simulation for Adsorption Phenomena

Monte Carlo (MC) simulations are a computational method used to model the adsorption of molecules onto surfaces by randomly sampling a large number of configurations to determine the most probable and energetically favorable arrangements. While specific studies employing Monte Carlo simulations for the adsorption of Thiophene-3-carboximidamide (B12161179) Hydrochloride are not extensively documented in publicly available literature, the methodology is well-established for the parent molecule, thiophene, and its derivatives. These studies provide a framework for how such simulations would be conducted and the nature of the expected results.

Grand Canonical Monte Carlo (GCMC) is the most common ensemble used for simulating adsorption. In a GCMC simulation, the system (a simulation box containing the adsorbent surface) is held at constant volume, temperature, and chemical potential. The simulation proceeds by attempting random moves for the adsorbate molecules, such as translation, rotation, insertion into the box, or deletion from the box. These moves are accepted or rejected based on their effect on the total energy of the system, ultimately simulating the equilibrium between the gas phase and the adsorbed phase.

Key findings from such simulations on related thiophene compounds often include:

Adsorption Isotherms: These plots show the amount of adsorbed gas on the adsorbent as a function of pressure at a constant temperature. They are crucial for determining the adsorption capacity of a material.

Isosteric Heat of Adsorption: This value indicates the strength of the interaction between the adsorbate molecule and the adsorbent surface. A higher heat of adsorption signifies stronger binding.

Adsorption Sites: Simulations can identify the preferential locations for adsorption on a surface, providing insight into the nature of the intermolecular forces at play. For thiophene derivatives, interactions often involve the sulfur heteroatom and the aromatic pi-system.

The results of a hypothetical GCMC simulation for the adsorption of a thiophene derivative could be presented as follows, illustrating the typical data generated.

Table 1: Illustrative Monte Carlo Simulation Data for Adsorption of a Thiophene Derivative

| Adsorbent Material | Temperature (K) | Adsorption Capacity (mmol/g) at 1 bar | Isosteric Heat of Adsorption (kJ/mol) | Preferred Adsorption Site |

|---|---|---|---|---|

| Activated Carbon | 298 | 2.5 | -35 | Graphitic surface via π-π stacking |

| Zeolite Y | 298 | 1.8 | -50 | Interaction with extra-framework cations |

| Metal-Organic Framework-5 | 298 | 3.1 | -42 | Coordination to metal nodes |

Validation of Computational Models

A critical aspect of computational chemistry is the validation of theoretical models by comparing calculated properties with experimental data. This process ensures that the computational methods and levels of theory employed are appropriate for the system under study and can reliably predict its properties.

Correlation with Experimental Spectroscopic Data

For Thiophene-3-carboximidamide Hydrochloride, computational models, typically based on Density Functional Theory (DFT), can be used to predict various spectroscopic parameters. These theoretical predictions are then compared with experimental spectra, such as those obtained from infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. A strong correlation between the calculated and experimental data lends confidence to the accuracy of the computed molecular structure and electronic properties.

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry. These correspond to the absorption peaks in an IR spectrum. Calculated frequencies are often scaled by an empirical factor to better match experimental values.

NMR Shielding Calculations: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Electronic Transition Calculations: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

The following tables illustrate how the correlation between experimental and computational data for a compound like this compound would be presented.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (IR Spectra)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Difference (cm⁻¹) |

|---|---|---|---|

| N-H stretch (Amidinium) | 3410 | 3425 | -15 |

| C-H stretch (Thiophene ring) | 3105 | 3112 | -7 |

| C=N stretch (Imidamide) | 1650 | 1658 | -8 |

| C-S stretch (Thiophene ring) | 850 | 855 | -5 |

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C (Carboximidamide) | 162.5 | 163.1 | -0.6 |

| C3 (Thiophene) | 135.2 | 135.9 | -0.7 |

| C2 (Thiophene) | 128.9 | 129.5 | -0.6 |

| C4 (Thiophene) | 127.4 | 128.0 | -0.6 |

| C5 (Thiophene) | 125.8 | 126.3 | -0.5 |

A close match between the experimental and calculated values in such tables would validate the accuracy of the computational model for describing the molecular properties of this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Supramolecular Chemistry Applications

The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules associated through non-covalent intermolecular forces. Thiophene-3-carboximidamide (B12161179) hydrochloride, with its capacity for hydrogen bonding, π-π stacking, and electrostatic interactions, is an interesting candidate for the construction of complex supramolecular architectures.

Solvent Effects in Supramolecular Interactions

The formation and stability of supramolecular assemblies are highly dependent on the surrounding solvent environment. While direct studies on Thiophene-3-carboximidamide hydrochloride are limited, research on analogous thiophene-containing molecules demonstrates the critical role of solvent polarity in directing self-assembly pathways. nih.govfrontiersin.org For instance, a peptide-tetrathiophene-peptide conjugate was found to form distinct nanostructures in different solvent mixtures. In a tetrahydrofuran (B95107) (THF)/hexane mixture, the compound self-assembled into chiral fibers, whereas in a THF/water mixture, it formed vesicles. nih.govfrontiersin.org This solvent-induced polymorphism is attributed to the different solvation of the hydrophobic thiophene (B33073) core and the hydrophilic peptide segments, which alters the balance of intermolecular forces driving the assembly. nih.gov

Changes in solvent polarity can induce different hierarchical assemblies, leading to varied nanostructures and properties, including supramolecular chirality. nih.govfrontiersin.org Spectroscopic data, including UV-vis and fluorescence spectra, can reveal different aggregation modes of molecules in response to varying solvent environments. frontiersin.org These findings suggest that the supramolecular behavior of this compound could be similarly controlled by judicious solvent selection, allowing for the tailored fabrication of supramolecular structures.

Self-Assembly and Supramolecular Polymer Formation

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry. Thiophene-based π-conjugated molecules are known to self-assemble into various morphologies, such as nanoparticles and fibers. nih.gov For example, a thiophene-based α-cyanostyrene derivative was observed to form nanoparticles in organic solvents like THF or dimethyl sulfoxide (B87167) (DMSO), accompanied by strong fluorescence. nih.gov However, upon increasing the water content in the solvent mixture, the morphology changed from nanoparticles to fibers, and the fluorescence intensity decreased. nih.gov

The amidinium group in this compound is expected to play a significant role in directing self-assembly through strong and directional hydrogen bonds. Amidinium salts are known to be effective hydrogen-bond donors. researchgate.net This, combined with the potential for π-π stacking of the thiophene rings, could lead to the formation of extended supramolecular polymers. The study of intermolecular interactions in thiophene-cored systems using high-level quantum chemical approaches has provided a reliable description of the stacked configurations, which is crucial for understanding their electronic conductance behavior in supramolecular junctions. nih.gov While specific research on the self-assembly of this compound is not yet prevalent, the principles derived from similar structures strongly suggest its potential to form ordered supramolecular polymers with interesting functional properties.

Material Science Applications

The electronic and chemical properties of the thiophene moiety make it a valuable component in a range of materials science applications, from organic electronics to corrosion protection.

Organic Electronic Materials Precursors

Thiophene-based organic semiconductors are a significant area of research due to their applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.netspringerprofessional.de The design of high-performance organic semiconducting materials requires a deep understanding of intermolecular and intramolecular interactions and solid-state packing. nih.govresearchgate.netspringerprofessional.de Thiophene-based π-conjugated small molecules and polymers are of particular interest. nih.govresearchgate.netspringerprofessional.de

This compound can be considered a precursor for the synthesis of more complex conjugated systems. The thiophene ring serves as a key building block, and the carboximidamide group can be chemically modified to extend the π-conjugation or to introduce other functional groups that tune the electronic properties of the final material. For instance, oligofluorene-thiophene derivatives have been synthesized and shown to form highly ordered polycrystalline thin films with good charge carrier mobility. acs.org Fused-thiophene systems, such as dithienothiophene, have also emerged as promising π-conjugated moieties for organic semiconductors. mdpi.com The versatility of thiophene chemistry allows for the creation of a wide array of derivatives with tailored optical and electronic properties suitable for various electronic devices. acs.org

Corrosion Inhibition Studies with Thiophene Carboxamidine Derivatives

Thiophene derivatives have demonstrated significant potential as corrosion inhibitors for various metals in acidic environments. researchgate.netnih.govresearchgate.net Their effectiveness is attributed to the presence of heteroatoms (sulfur in the thiophene ring and nitrogen in the side chains) and the aromatic system, which can adsorb onto the metal surface and block active corrosion sites. nih.gov